molecular formula C7H11NO3 B15302534 2-[N-(prop-2-en-1-yl)acetamido]acetic acid

2-[N-(prop-2-en-1-yl)acetamido]acetic acid

Cat. No.: B15302534
M. Wt: 157.17 g/mol
InChI Key: AZQRPWIMBWINGQ-UHFFFAOYSA-N
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Description

2-[N-(prop-2-en-1-yl)acetamido]acetic acid is an organic compound that features both an amide and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(prop-2-en-1-yl)acetamido]acetic acid typically involves the reaction of N-(prop-2-en-1-yl)acetamide with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(prop-2-en-1-yl)acetamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[N-(prop-2-en-1-yl)acetamido]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(prop-2-en-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)acetamide
  • 2-chloro-N-(prop-2-en-1-yl)acetamide
  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide

Uniqueness

2-[N-(prop-2-en-1-yl)acetamido]acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-[acetyl(prop-2-enyl)amino]acetic acid

InChI

InChI=1S/C7H11NO3/c1-3-4-8(6(2)9)5-7(10)11/h3H,1,4-5H2,2H3,(H,10,11)

InChI Key

AZQRPWIMBWINGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)CC(=O)O

Origin of Product

United States

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